1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)ethanamine
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Overview
Description
1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)ethanamine is a chemical compound with a complex structure that includes a piperazine ring, a pyridine ring, and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)ethanamine typically involves multiple steps, starting with the preparation of the piperazine and pyridine intermediates. One common method involves the reaction of 4-isopropylpiperazine with 3-bromopyridine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transduction and neuronal activity .
Comparison with Similar Compounds
Similar Compounds
1-(3-Pyridinyl)ethanamine: A simpler analog with similar structural features.
4-Isopropylpiperazine: Shares the piperazine ring but lacks the pyridine and ethanamine groups.
3-Bromopyridine: A precursor in the synthesis of the target compound.
Uniqueness
1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)ethanamine is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C14H24N4 |
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Molecular Weight |
248.37 g/mol |
IUPAC Name |
1-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C14H24N4/c1-11(2)17-6-8-18(9-7-17)14-5-4-13(10-16-14)12(3)15/h4-5,10-12H,6-9,15H2,1-3H3 |
InChI Key |
PTNMOBFGCYRMOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=C(C=C2)C(C)N |
Origin of Product |
United States |
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